Calcium adipate
Overview
Description
Calcium adipate, also known as calcium hexanedioate, is a calcium salt of adipic acid. It is represented by the chemical formula ( \text{Ca(C}_6\text{H}_8\text{O}_4\text{)} ). This compound is commonly used as a food additive and is recognized for its role in various industrial applications. It appears as a white crystalline powder and is known for its stability and non-toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium adipate can be synthesized through the neutralization reaction between adipic acid and calcium hydroxide. The reaction is typically carried out in an aqueous medium, where adipic acid is dissolved in water and calcium hydroxide is added gradually under constant stirring. The reaction can be represented as: [ \text{H}_2\text{C}_6\text{H}_8\text{O}_4 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_8\text{O}_4\text{)} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting adipic acid with calcium carbonate or calcium oxide. The reaction is conducted in large reactors with controlled temperature and pH to ensure complete conversion and high yield. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, depending on the reaction conditions.
Reduction: Although less common, this compound can be reduced under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where the carboxylate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Calcium adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and metal-organic frameworks.
Biology: this compound is studied for its potential role in biological systems, particularly in calcium metabolism and bone health.
Medicine: It is explored for its potential use in drug delivery systems and as a dietary supplement for calcium.
Industry: this compound is used as a stabilizer in the production of biodegradable plastics and as a food additive to enhance the nutritional value of food products.
Mechanism of Action
The mechanism of action of calcium adipate involves its dissociation into calcium ions and adipate ions in aqueous solutions. The calcium ions play a crucial role in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. The adipate ions can participate in metabolic pathways and contribute to energy production.
Comparison with Similar Compounds
Calcium carbonate: Used as a calcium supplement and antacid.
Calcium citrate: Known for its high bioavailability and use in dietary supplements.
Calcium gluconate: Used in medicine to treat calcium deficiencies.
Comparison: Calcium adipate is unique due to its dual role as a calcium source and its involvement in metabolic pathways. Unlike calcium carbonate, which is primarily used for its antacid properties, this compound provides both calcium and adipate ions, making it more versatile. Compared to calcium citrate and calcium gluconate, this compound offers additional benefits in industrial applications, particularly in the production of biodegradable plastics.
Properties
IUPAC Name |
calcium;hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Ca/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAUBVMSAZOLC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8CaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
Record name | Hexanedioic acid, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022322287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00944970 | |
Record name | Calcium hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-40-0, 22322-28-7 | |
Record name | Calcium adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022322287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01L9Y9D98W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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